molecular formula C8H14N2O B2993652 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one CAS No. 200418-23-1

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Cat. No.: B2993652
CAS No.: 200418-23-1
M. Wt: 154.213
InChI Key: GYPHSWIBRWFRCS-UHFFFAOYSA-N
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Description

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (CAS# 200418-23-1) is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This derivative, with a molecular formula of C8H14N2O and a molecular weight of 154.21, is part of the pyrrolo[1,2-a]pyrazinone scaffold that has been identified as a potent and selective activator of the Sirtuin 6 (Sirt6) enzyme . Sirt6 activation is a promising therapeutic strategy for a range of human diseases, as it regulates critical cellular processes including DNA repair, gene expression, energy metabolism, and inflammatory responses . Compounds based on this core structure have demonstrated low cytotoxicity and validated on-target effects through Sirt6-knockdown studies, making them excellent pharmacological tools . Researchers are exploring this chemical series for its strong repression of lipopolysaccharide (LPS)-induced proinflammatory cytokine and chemokine production, indicating great potential for developing anti-inflammatory agents . Furthermore, related analogues have shown significant suppression of SARS-CoV-2 infection in vitro, as well as the ability to inhibit cancer cell colony formation, highlighting the scaffold's broad applicability in oncology and infectious disease research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6-4-7-5-9-2-3-10(7)8(6)11/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPHSWIBRWFRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CNCCN2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200418-23-1
Record name 7-methyl-octahydropyrrolo[1,2-a]piperazin-6-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino keto esters or amino esters under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .

Comparison with Similar Compounds

Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (Parent Compound)

  • Molecular Formula : C₇H₁₂N₂O
  • Molecular Weight : 140.18 g/mol
  • Key Differences : Lacks the 7-methyl group, reducing steric hindrance.
  • Synthesis : Prepared via reductive cyclization of dioximes, yielding 48% under similar conditions to its methylated analog .
  • Applications : Acts as a building block for enantiomeric derivatives. The (S)-enantiomer (CAS 151763-88-1) is used in peptide mimetics targeting cancer-specific proteins like PSMA .
  • Safety : The hydrochloride salt (CAS 1429238-55-0) is classified under GHS Hazard Class 8 (corrosive) due to skin irritation risks .

2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

  • CAS : 272786-64-8
  • Molecular Formula : C₁₃H₁₆FN₂O₃S
  • Molecular Weight : 308.34 g/mol

Pyrido-Fused Derivatives (e.g., 6a,7,8,9-Tetrahydro-5H-pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6-one)

  • CAS : 91622-91-2
  • Molecular Formula : C₁₁H₁₃N₃O
  • Molecular Weight : 203.24 g/mol
  • Key Differences : A pyridine ring replaces one pyrrolidine ring, altering electronic properties and bioactivity.
  • Biological Activity: Demonstrates hypotensive effects but minimal vascular smooth muscle relaxant activity, suggesting divergent mechanisms compared to non-fused analogs .

Dihydroimidazo Analogs (e.g., 2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one)

  • CAS : 1261118-04-0
  • Molecular Formula : C₁₄H₁₄FN₃O
  • Molecular Weight : 259.28 g/mol
  • Applications : Investigated as a metabolite of GNF179, a compound with undisclosed therapeutic applications .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one 200418-25-3 C₉H₁₆N₂O 168.24 7-Methyl
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one 151763-88-1 (S) C₇H₁₂N₂O 140.18 None
2-[(4-Fluorophenyl)sulfonyl] analog 272786-64-8 C₁₃H₁₆FN₂O₃S 308.34 2-Sulfonyl, 4-fluoro phenyl
Pyrido-fused derivative 91622-91-2 C₁₁H₁₃N₃O 203.24 Pyridine ring fusion

Biological Activity

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions that yield derivatives with significant biological properties. The compound can be derived from hexahydropyrrolo intermediates through various chemical modifications, including the introduction of substituents that enhance its pharmacological profile.

Anticancer Activity

Research has indicated that derivatives of pyrazinone compounds exhibit notable anticancer properties. For instance, hexahydropyrrolo derivatives have been tested against several cancer cell lines:

Compound Cell Line IC50 (µM)
This compoundMCF-75.69
HepG26.19
HCT1166.71

These results suggest a promising potential for the compound in cancer therapy, particularly against breast cancer cells (MCF-7) and liver cancer cells (HepG2) .

Antimicrobial Activity

The compound's antimicrobial efficacy has also been explored. Preliminary studies indicate that it possesses inhibitory effects against various pathogens, including bacteria and fungi. In particular, the compound demonstrated activity against Mycobacterium tuberculosis, which is crucial for developing new treatments for tuberculosis .

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For example, compounds in this class have been shown to inhibit specific kinases associated with cancer cell growth and survival .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Anticancer Study : A study involving a series of hexahydropyrrolo derivatives showed that modifications at specific positions significantly enhanced their anticancer efficacy against MCF-7 and HepG2 cell lines. The most potent derivative exhibited an IC50 value as low as 0.09 µM against MCF-7 cells .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of hexahydropyrrolo derivatives found that certain modifications led to increased activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Q & A

Q. What are the established synthetic routes for 7-methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one?

The compound is typically synthesized via condensation reactions between substituted carboxylic acids and diamines. For example, a method analogous to the synthesis of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves reacting 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene under azeotropic water removal . Modifications to the starting materials (e.g., methyl-substituted precursors) and reaction conditions (temperature, solvent) are critical for achieving the desired methyl substitution pattern.

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve hydrogen and carbon environments, particularly the methyl group at position 7 and the fused heterocyclic system.
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amine (N-H) stretches in the 1600–1700 cm⁻¹ and 3200–3400 cm⁻¹ regions, respectively .
  • X-ray Crystallography : To resolve stereochemical ambiguities and confirm the hexahydropyrrolopyrazinone framework, as demonstrated for structurally similar compounds .

Q. How does the fused heterocyclic system influence the compound’s physicochemical properties?

The bicyclic system (pyrrolidine fused with pyrazinone) imposes conformational rigidity, reducing entropy-driven degradation. Hydrogen bonding between the pyrazinone carbonyl and adjacent NH groups stabilizes the structure . The methyl group at position 7 introduces steric effects that may influence solubility and reactivity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Catalyst Screening : Use of Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate solubility, while toluene facilitates azeotropic water removal .
  • Temperature Control : Stepwise heating (e.g., 80°C for condensation, 110°C for cyclization) minimizes side reactions .

Q. How should researchers address contradictions in spectroscopic data for this compound?

  • Multi-Technique Validation : Cross-reference NMR/IR data with high-resolution mass spectrometry (HRMS) and X-ray crystallography to resolve ambiguities. For example, overlapping signals in NMR may require 2D experiments (COSY, HSQC) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles and validate experimental data .

Q. What strategies are effective for studying the compound’s biological activity in drug discovery?

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents at the methyl position or pyrazinone ring to modulate bioactivity. For example, nitroimidazole analogs of pyrrolopyrazines have shown antiparasitic activity .
  • In Silico Screening : Molecular docking against target proteins (e.g., bacterial enoyl-ACP reductase) to prioritize synthetic targets .

Q. How can intermolecular interactions (e.g., π-π stacking) be analyzed in crystalline forms?

  • X-ray Diffraction : Quantify intermolecular distances (e.g., 3.5–4.0 Å for π-π interactions) and hydrogen-bonding networks .
  • Hirshfeld Surface Analysis : Visualize non-covalent interactions and quantify their contributions to crystal packing .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrrolopyrazinone Derivatives

ParameterOptimal ConditionImpact on YieldReference
SolventToluene (azeotropic)+20% yield
Catalystp-TsOH (10 mol%)+15% yield
Reaction Temperature80°C → 110°C (stepwise)-5% impurities

Q. Table 2. Spectral Data for Validation

TechniqueKey Peaks/FeaturesDiagnostic Role
¹H NMR (DMSO-d₆)δ 1.2–1.4 (m, CH₃), δ 3.5–4.0 (m, NH)Methyl and amine protons
IR1680 cm⁻¹ (C=O)Pyrazinone carbonyl

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